molecular formula C9H13BrN2O B15279422 Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol

Cat. No.: B15279422
M. Wt: 245.12 g/mol
InChI Key: AEKYCLXTEVIUDY-RKDXNWHRSA-N
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Description

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a bromopyrazole moiety and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using suitable alkylating agents.

    Bromopyrazole Formation: The pyrazole ring is brominated using brominating agents such as N-bromosuccinimide.

    Coupling Reaction: The bromopyrazole moiety is then coupled with the cyclopentane ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromopyrazole moiety can be reduced to form a pyrazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of bromopyrazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,2R)-2-(4-chloro-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
  • Rel-(1R,2R)-2-(4-fluoro-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
  • Rel-(1R,2R)-2-(4-iodo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol

Uniqueness

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique property can be exploited in the design of new compounds with specific biological or material properties.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

(1R,2R)-2-(4-bromopyrazol-1-yl)-1-methylcyclopentan-1-ol

InChI

InChI=1S/C9H13BrN2O/c1-9(13)4-2-3-8(9)12-6-7(10)5-11-12/h5-6,8,13H,2-4H2,1H3/t8-,9-/m1/s1

InChI Key

AEKYCLXTEVIUDY-RKDXNWHRSA-N

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C=C(C=N2)Br)O

Canonical SMILES

CC1(CCCC1N2C=C(C=N2)Br)O

Origin of Product

United States

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